(S)-1-Benzyl-pyrrolidine-3-carboxylic acid

Chiral Resolution Enzymatic Synthesis Enantiomeric Excess

For asymmetric synthesis requiring absolute stereochemical fidelity, generic racemic material introduces a 50% inactive impurity, invalidating pharmacological profiles. This (S)-enantiomer (CAS 161659-80-9) ensures 99% e.e. translation to downstream β-proline derivatives and CNS-targeting scaffolds. Substitution with the (R)-isomer or racemate compromises binding affinity and necessitates costly re-purification. Secure stereodefined results.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 161659-80-9
Cat. No. B112020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Benzyl-pyrrolidine-3-carboxylic acid
CAS161659-80-9
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CN(CC1C(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C12H15NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1
InChIKeyRLRDUQNUBMAYDS-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Benzyl-pyrrolidine-3-carboxylic Acid (CAS 161659-80-9) Procurement-Grade Chiral Pyrrolidine Intermediate: Baseline Characterization


(S)-1-Benzyl-pyrrolidine-3-carboxylic acid (CAS 161659-80-9) is a chiral pyrrolidine-3-carboxylic acid derivative with the molecular formula C12H15NO2 (MW 205.26). It is supplied as a yellow to light brown solid with a typical commercial purity of ≥98% . The compound is a solid at ambient temperature with a density of 1.2±0.1 g/cm³ and a boiling point of 343.1±35.0 °C at 760 mmHg . Its core value derives from its single, defined stereocenter at the C3 position of the pyrrolidine ring, which establishes it as a critical chiral building block in asymmetric synthesis rather than a generic achiral or racemic starting material.

Procurement Risk Alert: Why Generic or Racemic 1-Benzyl-pyrrolidine-3-carboxylic Acid Cannot Substitute for the (S)-Enantiomer (CAS 161659-80-9)


Generic substitution in chiral synthesis is precluded by the fundamental requirement for stereochemical fidelity in biologically active molecules. Using the racemic mixture (CAS 5731-18-0) or the incorrect (R)-enantiomer (CAS 216311-57-8) introduces a 50% impurity that is a structurally distinct stereoisomer, which can drastically alter binding affinity and pharmacological profile . For instance, in a related calcium antagonist series, the (S,S)-stereoisomer was found to be the most potent and longest-acting, with potency orders demonstrating that a single stereocenter inversion can reduce activity by an order of magnitude [1]. In the context of (S)-1-Benzyl-pyrrolidine-3-carboxylic acid itself, substitution with racemic material compromises the enantiomeric purity of downstream products, potentially invalidating pharmacological data and necessitating costly re-purification steps. The evidence below quantifies the specific advantages of the resolved (S)-enantiomer over racemic or alternative chiral inputs.

Quantitative Differentiation Evidence for (S)-1-Benzyl-pyrrolidine-3-carboxylic Acid (CAS 161659-80-9) Versus Closest Analogs


Enantiomeric Purity Benchmark: 99% e.e. Achievable via Enzymatic Resolution

The (S)-enantiomer can be obtained in exceptionally high enantiomeric purity of 99% e.e. through a chemoenzymatic resolution process. This process employs α-chymotrypsin to selectively hydrolyze the racemic 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid ester, yielding the enantiomerically pure (S)-acid after separation. This stands in contrast to the racemic mixture, which by definition has 0% e.e., and the (R)-enantiomer, which is produced separately as a 99% e.e. methyl ester [1].

Chiral Resolution Enzymatic Synthesis Enantiomeric Excess

Enzymatic Selectivity Factor: E > 200 for α-Chymotrypsin-Catalyzed Resolution

The enzymatic resolution of the racemic precursor exhibits a profound selectivity for the (S)-enantiomer. The enantiomeric ratio (E) for the α-chymotrypsin-catalyzed hydrolysis of the 1-benzyl derivative exceeded 200. This high E value is a direct measure of the enzyme's preference for one enantiomer over the other, indicating that the (S)-enantiomer is recognized and processed far more efficiently than the (R)-enantiomer, which is not quantified but is the unreacted counterpart in the resolution process [1].

Enzymatic Resolution α-Chymotrypsin Enantiomeric Ratio

Chiral Induction in Asymmetric Synthesis: Absolute Stereochemical Purity

The compound serves as a chiral precursor that effectively transfers its stereochemical information to downstream products. When the 99% e.e. (S)-acid was used as a starting material, it yielded the methyl ester of (+)-β-proline with 99% e.e. and an overall yield of 18%. This is in direct comparison to the use of the 99% e.e. (R)-ester, which produced the (-)-β-proline methyl ester also in 99% e.e. but with a slightly different yield of 22% [1]. Both routes demonstrate high stereochemical fidelity.

Asymmetric Synthesis Chiral Pool β-Proline Synthesis

Validated Research and Industrial Application Scenarios for (S)-1-Benzyl-pyrrolidine-3-carboxylic Acid (CAS 161659-80-9)


Synthesis of Enantiomerically Pure β-Proline and Related Aza-Heterocycles

Use this compound as a starting material or intermediate to synthesize enantiomerically pure β-proline derivatives, a class of non-proteinogenic amino acids with applications in peptidomimetic drug design. The 99% e.e. of the starting material is directly translated to the product, as demonstrated by the synthesis of (+)-β-proline methyl ester with 99% e.e. [1].

Chiral Building Block for Central Nervous System (CNS) Drug Candidates

Employ this (S)-enantiomer as a key intermediate in the development of pharmaceuticals targeting neurological disorders. Its stereodefined pyrrolidine core is a privileged scaffold in medicinal chemistry, and patents from Hoffmann-La Roche explicitly describe its use in preparing compounds for CNS disorder treatment, where the correct stereochemistry is critical for target engagement [1].

Development of Stereoselective Enzyme Assays and Biotransformation Studies

Utilize the high enantiomeric purity (99% e.e.) and the documented differential interaction with α-chymotrypsin (E > 200) to study enzyme stereoselectivity or to develop enzymatic assays. The compound's known behavior in enzymatic systems makes it a valuable substrate for investigating the stereochemical preferences of hydrolases and other enzymes [2].

Asymmetric Synthesis of Bioactive Pyrrolidine-Containing Molecules

Use this compound in asymmetric synthesis to install a stereocenter in more complex molecules. Its utility is underlined by its role in creating chiral pyrrolidine derivatives that are potent calcium channel antagonists, where the (S)-stereochemistry is linked to superior potency and duration of action compared to other diastereomers [3].

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